![molecular formula C16H17NO3S B5539856 4-[4-(苯磺酰基)苯基]吗啉](/img/structure/B5539856.png)

4-[4-(苯磺酰基)苯基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

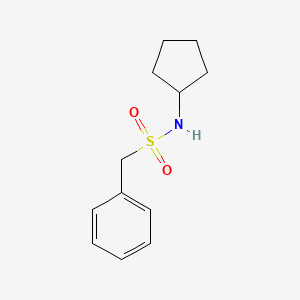

"4-[4-(phenylsulfonyl)phenyl]morpholine" is a compound that features both a morpholine group and a phenylsulfonyl group. Morpholine is a heterocyclic amine used in chemical synthesis and has been known for its role in various chemical reactions. The phenylsulfonyl group is a sulfonyl group attached to a phenyl ring, which is common in sulfonamide antibiotics. This combination gives the compound unique properties and potential applications in chemistry and biology. While specific introductory information on this exact compound is sparse, research on related compounds provides insight into their potential applications and chemical behavior.

Synthesis Analysis

Electrochemical synthesis is a notable method for producing compounds with morpholino and arylsulfonyl groups. For example, the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution can lead to compounds with similar structures, demonstrating a green, one-pot procedure for synthesis with potential biological significance (Nematollahi & Esmaili, 2010). Such methods underscore the versatility and eco-friendly approaches available for synthesizing sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-[4-(phenylsulfonyl)phenyl]morpholine" has been elucidated using techniques like X-ray diffraction, indicating the presence of specific crystal systems and lattice parameters that define their crystalline structure. For instance, compounds synthesized from morpholine show defined geometrical shapes and angles, highlighting the rigid and well-defined molecular architecture that can influence their chemical properties and interactions (Duan et al., 2014).

Chemical Reactions and Properties

Compounds containing morpholine and phenylsulfonyl groups participate in a variety of chemical reactions, underpinning their potential use in the synthesis of biologically active molecules. These reactions include electrochemical processes that yield sulfonamide derivatives, which can undergo further chemical transformations to produce compounds with diverse biological activities (Nematollahi & Esmaili, 2010).

科学研究应用

抗菌活性调节

4-(苯磺酰基)吗啉是一种磺酰胺化合物,其调节多重耐药菌株细菌和真菌抗生素活性的潜力已得到研究。发现当与阿米卡星结合时,该化合物显着降低了抑制铜绿假单胞菌生长的最小抑菌浓度 (MIC),表明协同作用可以增强现有抗生素对耐药菌株的有效性 (Oliveira 等,2015)。

碳酸酐酶抑制

对芳香磺酰胺抑制剂的研究,包括 4-[4-(苯磺酰基)苯基]吗啉的衍生物,表明这些化合物可以抑制碳酸酐酶同工酶,碳酸酐酶同工酶参与各种生理过程,包括呼吸、酸碱平衡以及房水和脑脊液的形成。这些抑制剂对几种人碳酸酐酶同工酶表现出纳摩级的抑制浓度,表明它们在设计青光眼、癫痫和高原反应等疾病的药物中具有潜力 (Supuran 等,2013)。

有机发光二极管 (OLED)

该分子已被评估为蓝绿色电磷光有机发光二极管 (OLED) 发射层中的主体材料。它在效率和操作稳定性方面显示出有希望的结果,这对于显示和照明技术的发展至关重要。与使用传统材料的器件相比,掺入基于 4-[4-(苯磺酰基)苯基]吗啉的化合物作为主体材料导致 OLED 量子效率提高,开启电压降低 (Kim 等,2011)。

用于 OLED 的高三重态能量材料

对基于砜的电子传输材料的进一步研究,包括 4-[4-(苯磺酰基)苯基]吗啉的衍生物,突出了它们的高三重态能量 (E_T) 值,使其适用于蓝色磷光 OLED (PhOLED)。这些材料不仅促进了有效的电子传输,而且有效地将三重激子限制在发光层中,从而增强了器件的整体性能和色彩纯度 (Jeon 等,2014)。

抗菌和抗真菌活性

4-[4-(苯磺酰基)苯基]吗啉的衍生物已被合成并测试了它们的抗菌和抗真菌活性。这些研究提供了对构效关系的见解,有助于识别对各种细菌和真菌病原体具有有效活性的化合物。此类研究有助于开发新的抗菌剂,这些抗菌剂可用于治疗耐药生物引起的传染病 (Janakiramudu 等,2017)。

电化学合成

电化学方法已被用于合成 4-吗啉-2-(芳基磺酰基)苯胺,展示了此类方法在生产具有生物学意义的化合物方面的多功能性和效率。这种绿色、一锅法突出了电化学合成在生成化合物以进行进一步药理学评估方面的潜力 (Nematollahi & Esmaili,2010)。

属性

IUPAC Name |

4-[4-(benzenesulfonyl)phenyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,15-4-2-1-3-5-15)16-8-6-14(7-9-16)17-10-12-20-13-11-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSUKRZVFBKPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Phenylsulfonyl)phenyl]morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)